3-甲酰奈韦拉平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

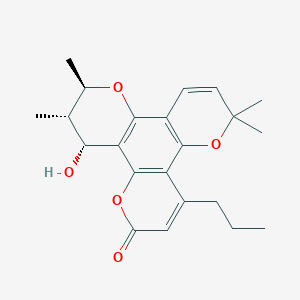

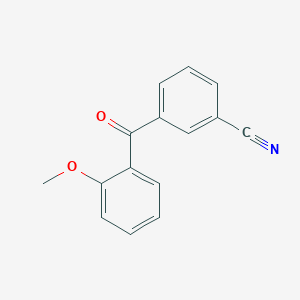

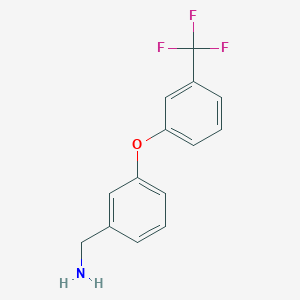

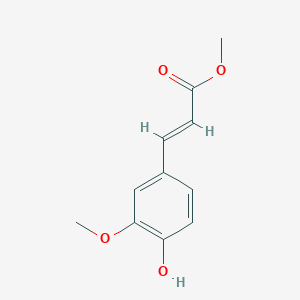

3-Formyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. Nevirapine itself is a dipyridodiazepinone and acts as a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV. The modification of Nevirapine to create derivatives such as 3-Formyl Nevirapine is part of ongoing research to enhance the spectrum of chemotherapeutic properties for the effective treatment of AIDS and related opportunistic infections .

Synthesis Analysis

The synthesis of Nevirapine derivatives, including 3-Formyl Nevirapine, involves chemical modifications to improve their therapeutic profile. One such derivative, which includes an isoniazid moiety, has shown to be particularly potent with significant selectivity and efficacy against Mycobacterium tuberculosis, indicating the potential for a broad-spectrum chemotherapeutic application .

Molecular Structure Analysis

The molecular structure of Nevirapine derivatives is designed to interact with the reverse transcriptase enzyme of HIV-1. The noncompetitive inhibition mechanism suggests that these derivatives bind to a different site on the enzyme than the natural substrates, which leads to a halt in viral replication. The specific alterations in the molecular structure, such as the addition of a formyl group, are likely to influence the binding affinity and specificity of the compound .

Chemical Reactions Analysis

Nevirapine has been shown to alter the cleavage specificity of the RNase H activity of the HIV-1 reverse transcriptase. This alteration leads to multiple cleavage sites, which indicates that the compound facilitates the sliding of the RT away from the DNA primer terminus, allowing cleavage at more sites. This change in specificity could be a result of the interaction between Nevirapine and the enzyme, which may also be applicable to its derivatives like 3-Formyl Nevirapine .

Physical and Chemical Properties Analysis

The physical and chemical properties of Nevirapine derivatives are crucial for their pharmacological profile. The potency, selectivity, and therapeutic index of these compounds are important for their effectiveness as antiretroviral agents. For instance, the derivative with the isoniazid moiety has shown an EC50 of less than 0.0636 microM and a selectivity index of greater than 15,723, indicating a high level of potency and selectivity for the target enzyme . These properties are essential for the clinical use of Nevirapine derivatives in the treatment of HIV/AIDS.

科学研究应用

奈韦拉平的安全性和有效性

奈韦拉平 (NVP) 广泛与其他抗逆转录病毒药物联合使用,用于治疗人类免疫缺陷病毒 (HIV) 感染。临床试验已确定了其安全性,指出皮疹和恶心是最常见的与药物相关的副作用。较低的初始剂量已显示出可降低药物相关皮疹的发生频率,这突出了剂量策略在管理副作用中的重要性。已观察到严重的副作用,如史蒂文斯-约翰逊综合征和肝炎,但相对罕见。长期临床试验表明,随着时间的推移,不良事件的发生率较低,支持奈韦拉平在成人和儿科患者中的耐受性 (Pollard、Robinson 和 Dransfield,1998 年)。

奈韦拉平相关肝毒性的机制

奈韦拉平肝毒性是一个重大的问题,研究表明治疗持续时间与肝毒性发生之间存在相关性。这种不良反应背后的机制尚未完全了解,但可能包括对肝脏的直接毒性作用、肝细胞中的线粒体功能障碍和超敏反应。这强调了在接受奈韦拉平作为其抗逆转录病毒治疗的一部分的患者中仔细监测肝功能的必要性 (Elias 和 Nelson,2013 年)。

奈韦拉平和耐药性

已记录了使用奈韦拉平后的耐药性,特别是在预防母婴传播 (PMTCT) 的背景下。在接受单剂量奈韦拉平的妇女和婴儿中出现奈韦拉平耐药性 HIV-1,突出了在资源匮乏的环境中管理 HIV 传播和治疗的挑战。这引发了对奈韦拉平和类似抗逆转录病毒药物未来使用的重要考虑,特别是关于耐药性的发展和管理 (Eshleman 和 Jackson,2002 年)。

安全和危害

未来方向

Nevirapine is generally recommended for use with other antiretroviral medications. It may be used to prevent mother-to-child spread during birth but is not recommended following other exposures . The development of Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies .

属性

IUPAC Name |

2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFPHWLLYPXRTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444844 |

Source

|

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl Nevirapine | |

CAS RN |

174532-77-5 |

Source

|

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。